molecular formula C12H16N6O2 B2670853 N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-1,2,4-triazole-5-carboxamide CAS No. 1705314-14-2

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-1,2,4-triazole-5-carboxamide

Cat. No.: B2670853
CAS No.: 1705314-14-2
M. Wt: 276.3
InChI Key: RRJYNSGZZKJIHK-UHFFFAOYSA-N
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Description

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-1,2,4-triazole-5-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a triazole ring, and an oxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-1,2,4-triazole-5-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 1H-pyrazole-4-carboxylic acid with oxan-4-ylmethylamine under controlled conditions to form the intermediate. This intermediate is then reacted with 1H-1,2,4-triazole-5-carboxylic acid chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-1,2,4-triazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-1,2,4-triazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-1,2,4-triazole-5-carboxamide is unique due to the presence of both pyrazole and triazole rings, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications .

Properties

IUPAC Name

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-1H-1,2,4-triazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O2/c19-12(11-13-8-14-17-11)16-10-5-15-18(7-10)6-9-1-3-20-4-2-9/h5,7-9H,1-4,6H2,(H,16,19)(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJYNSGZZKJIHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)C3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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